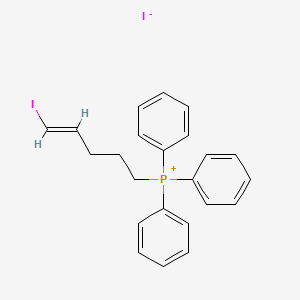
(E)-(5-Iodopent-4-en-1-yl)triphenylphosphonium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-(5-Iodopent-4-en-1-yl)triphenylphosphoniumiodide is an organophosphorus compound that features a triphenylphosphonium group attached to a 5-iodopent-4-en-1-yl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(5-Iodopent-4-en-1-yl)triphenylphosphoniumiodide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. The process can be summarized as follows:
Starting Materials: Triphenylphosphine and 5-iodopent-4-en-1-yl bromide.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. A solvent like acetonitrile or dichloromethane is used.
Procedure: Triphenylphosphine is dissolved in the solvent, and the alkyl halide is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of (E)-(5-Iodopent-4-en-1-yl)triphenylphosphoniumiodide follows similar principles but on a larger scale. The reaction conditions are optimized for efficiency and yield, and automated systems are often used to control the addition of reagents and maintain reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-(5-Iodopent-4-en-1-yl)triphenylphosphoniumiodide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodide group can be substituted with other nucleophiles, such as thiols, amines, or alkoxides.
Oxidation and Reduction: The compound can participate in redox reactions, where the phosphonium group can be oxidized or reduced.
Addition Reactions: The double bond in the pentenyl chain can undergo addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium thiolate, sodium azide, and potassium tert-butoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Addition Reactions: Reagents like bromine or hydrogen chloride can be used for addition reactions across the double bond.
Major Products
Substitution Reactions: Products include various substituted phosphonium salts.
Oxidation and Reduction: Products include oxidized or reduced forms of the phosphonium compound.
Addition Reactions: Products include halogenated or hydrogenated derivatives of the original compound.
Applications De Recherche Scientifique
(E)-(5-Iodopent-4-en-1-yl)triphenylphosphoniumiodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a mitochondrial targeting agent due to the lipophilic cationic nature of the triphenylphosphonium group.
Medicine: Explored for its potential in drug delivery systems, where the phosphonium group can facilitate the transport of therapeutic agents across cell membranes.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (E)-(5-Iodopent-4-en-1-yl)triphenylphosphoniumiodide involves its interaction with biological membranes. The triphenylphosphonium group allows the compound to cross lipid bilayers, targeting mitochondria due to the negative membrane potential. Once inside the mitochondria, the compound can exert its effects, which may include disrupting mitochondrial function or delivering therapeutic agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-(5-Bromopent-4-en-1-yl)triphenylphosphonium bromide
- (E)-(5-Chloropent-4-en-1-yl)triphenylphosphonium chloride
- (E)-(5-Fluoropent-4-en-1-yl)triphenylphosphonium fluoride
Uniqueness
(E)-(5-Iodopent-4-en-1-yl)triphenylphosphoniumiodide is unique due to the presence of the iodide group, which can be more reactive in substitution reactions compared to bromide or chloride analogs. This reactivity can be advantageous in certain synthetic applications, making it a valuable compound in organic chemistry.
Propriétés
Formule moléculaire |
C23H23I2P |
|---|---|
Poids moléculaire |
584.2 g/mol |
Nom IUPAC |
[(E)-5-iodopent-4-enyl]-triphenylphosphanium;iodide |
InChI |
InChI=1S/C23H23IP.HI/c24-19-11-4-12-20-25(21-13-5-1-6-14-21,22-15-7-2-8-16-22)23-17-9-3-10-18-23;/h1-3,5-11,13-19H,4,12,20H2;1H/q+1;/p-1/b19-11+; |
Clé InChI |
UXGQHCZOZATBIL-YLFUTEQJSA-M |
SMILES isomérique |
C1=CC=C(C=C1)[P+](CCC/C=C/I)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
SMILES canonique |
C1=CC=C(C=C1)[P+](CCCC=CI)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


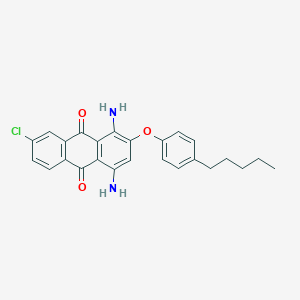
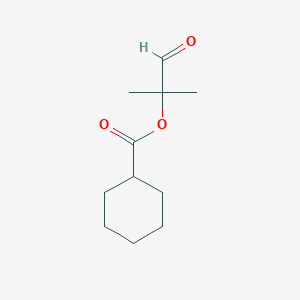
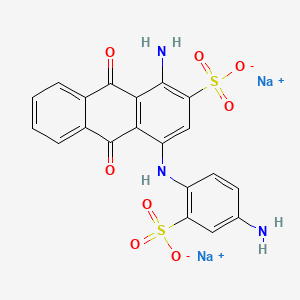

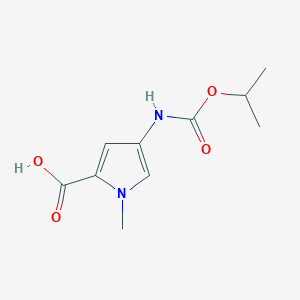
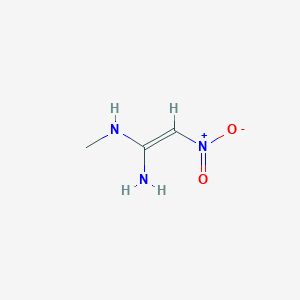
![N-{[3-(Trifluoromethoxy)phenyl]methyl}[3,4'-bipyridin]-5-amine](/img/structure/B13141084.png)
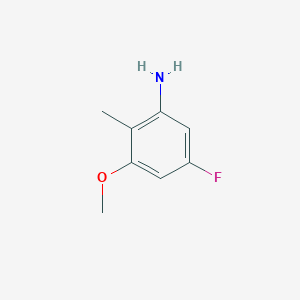
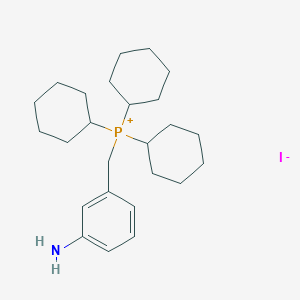

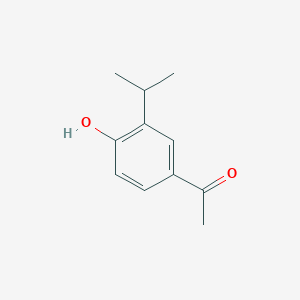

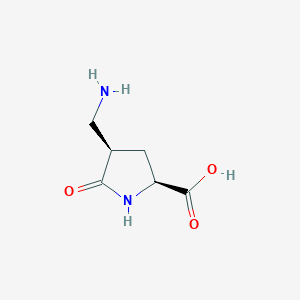
![7,10,17,20-Tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene](/img/structure/B13141111.png)
